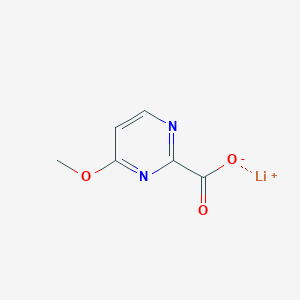

Lithium;4-methoxypyrimidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “Lithium;4-methoxypyrimidine-2-carboxylate” is not explicitly mentioned in the available resources .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Lithium;4-methoxypyrimidine-2-carboxylate” are not explicitly mentioned in the available resources .

Aplicaciones Científicas De Investigación

1. Reduction with Complex Metal Hydrides

Shadbolt & Ulbricht (1968) discussed the reduction of various ethyl 4-substituted-2-methylthiopyrimidine-5-carboxylates using complex metal hydrides, including lithium aluminium hydride. This reduction process led to the production of 1,6-dihydropyrimidines, highlighting a significant chemical transformation involving lithium compounds in organic synthesis (Shadbolt & Ulbricht, 1968).

2. Directed Lithiation of Pyridinecarboxylic Acids

Mongin, Trécourt, & Quéguiner (1999) explored the deprotonation of various pyridinecarboxylic acids using lithium salts. This study demonstrated the regioselective lithiation adjacent to the carboxylate group, a crucial step in organic synthesis for modifying pyridine derivatives (Mongin, Trécourt, & Quéguiner, 1999).

3. Deprotometalation of Substituted Pyridines

Hedidi et al. (2016) reported the deprotometalation of various methoxy- and fluoro-pyridines using a lithium-zinc combination. This research provided insights into the regioselectivity of lithiation in substituted pyridines, which is crucial for synthetic applications (Hedidi et al., 2016).

4. Aggregation of Lithium Phenolates

Jackman & Smith (1988) investigated the structures of various lithium phenolates in weakly polar, aprotic solvents. Their study highlighted the influence of substituents, such as 4-methoxy-, on the aggregation behavior of lithium compounds, which has implications for their reactivity in synthetic chemistry (Jackman & Smith, 1988).

5. Lithiation of Chloro- and Methoxypyridines

Gros, Choppin, & Fort (2003) explored the lithiation pathway of 2-chloro and 2-methoxypyridine, providing valuable information on the mechanistic aspects of lithiation in heterocyclic compounds. This study contributes to a better understanding of the lithiation process in organic synthesis (Gros, Choppin, & Fort, 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

lithium;4-methoxypyrimidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3.Li/c1-11-4-2-3-7-5(8-4)6(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAAPEDZWIUDJG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=NC(=NC=C1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;4-methoxypyrimidine-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate](/img/structure/B2800720.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2800722.png)

![6,7-Dimethoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2800723.png)

![7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2800725.png)

![3-(4-Fluorobenzyl)-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2800726.png)

![8-ethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2800729.png)

![2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2800738.png)